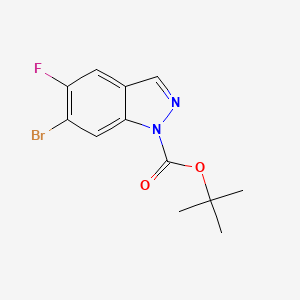

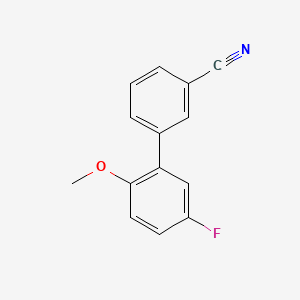

3-(2-氰基苯基)-N,N-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

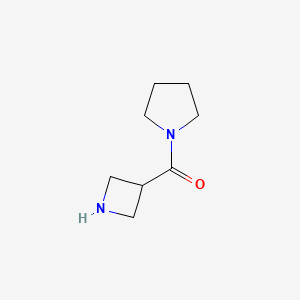

The compound “3-(2-Cyanophenyl)-N,N-dimethylbenzamide” is a complex organic molecule. It likely contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “3-(2-Cyanophenyl)-N,N-dimethylbenzamide” were not found, related compounds such as “2-(2-cyanophenyl)-N-phenylacetamide” derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates .Chemical Reactions Analysis

The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .科学研究应用

合成和化学性质

合成改进和影响苯甲酰胺衍生物(如 2-氨基-5-氰基-N,3-二甲基苯甲酰胺)的合成已优化为使用更安全的试剂,如光气代替亚硫酰氯,从而提高了产率。本研究还调查了甲胺、反应温度、溶剂和吡啶衍生物等因素如何影响反应 (林雪,2013 年)。

分子结构和分子间相互作用某些苯甲酰胺化合物的分子结构已得到广泛研究。例如,合成了 N-3-羟基苯基-4-甲氧基苯甲酰胺并对其进行了表征,其分子结构通过 X 射线衍射和 DFT 计算确定。该研究强调了分子间相互作用对分子几何形状的影响,特别是这些相互作用如何影响键长、键角和二面角 (塞达特·卡拉布卢特等人,2014 年)。

化学反应和应用

避蚊胺的合成已经开发出一种涉及 COMU 作为偶联剂的新型程序来合成 N,N-二乙基-3-甲基苯甲酰胺 (DEET),这是一种在结构上类似于苯甲酰胺衍生物的化合物。该方法提供了对羰基反应性和酰胺键形成的见解,具有教育价值和实际应用 (乔纳森·M·威西和安德里亚·巴伊奇,2015 年)。

亲电-亲核关系对 N,N-二甲基-4-氨基苯基阳离子等亲电探针的研究提供了对亲核试剂反应性的宝贵见解。了解亲电试剂和亲核试剂之间的相互作用动力学对于各种化学合成和应用至关重要 (V. Dichiarante、M. Fagnoni 和 A. Albini,2008 年)。

太阳能电池的有机敏化剂苯甲酰胺衍生物也存在于太阳能领域。具有涉及氰基丙烯酸酯基团的结构的有机敏化剂在光子到电流转换方面显示出高效率,证明了苯甲酰胺相关化合物在增强太阳能电池性能方面的潜力 (Sanghoon Kim 等人,2006 年)。

未来方向

作用机制

Target of Action

It is known that similar compounds, such as 2-cyanophenylboronic acid, are used in the synthesis of pyridine inhibitors of tak1 . TAK1 is a kinase involved in various cellular processes, including inflammation, apoptosis, and cell growth .

Mode of Action

Related compounds like perampanel, a noncompetitive ampa glutamate receptor antagonist, are known to decrease neuronal excitation by non-competitive inhibition of the ampa receptor . This suggests that 3-(2-Cyanophenyl)-N,N-dimethylbenzamide might interact with its targets in a similar manner.

Biochemical Pathways

It is known that 2-cyanophenylboronic acid participates in the discovery and synthesis of 1,2,4-triazoles as novel allosteric valosine containing protein (vcp) inhibitors . VCP is found highly abundant in various tumor types, suggesting a potential target in cancer therapy .

Result of Action

Related compounds like perampanel are known to inhibit neuronal excitation in the central nervous system, leading to effects such as decreased psychomotor performance .

属性

IUPAC Name |

3-(2-cyanophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(2)16(19)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXJVNLPVPGUEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742834 |

Source

|

| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365271-34-6 |

Source

|

| Record name | 2′-Cyano-N,N-dimethyl[1,1′-biphenyl]-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine](/img/structure/B580710.png)

![Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B580712.png)

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol](/img/structure/B580723.png)